5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry and materials science. This compound is characterized by the presence of an azetidine ring and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.
The compound is synthesized through various chemical methods and is available from chemical suppliers for research purposes. Its structure and properties have been documented in scientific literature, including studies on its synthesis and applications in drug development.
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. This compound can be classified based on its functional groups and structural features, making it relevant for various fields such as organic chemistry and pharmacology.
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole typically involves several steps that include the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common synthetic route is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylydene)acetates.
The synthesis often utilizes commercially available starting materials and may involve green chemistry techniques to enhance sustainability. For instance, methods employing microchannel reactors have been developed to optimize reaction conditions and minimize waste during the synthesis process .
The molecular formula for 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride is C6H9N3O•HCl. The structure consists of an azetidine ring connected to a methyl-substituted oxadiazole through a methylene bridge.
The compound's molecular weight is approximately 175.62 g/mol. The presence of functional groups such as the azetidine and oxadiazole contributes to its reactivity and potential biological activity .
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions including oxidation, reduction, and substitution.
The mechanism of action for 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with various biological targets. It may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on its application in medicinal chemistry .
The compound typically appears as a white crystalline solid. It has a melting point that can vary based on purity and specific formulation.
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride exhibits solubility in polar solvents due to its functional groups. Its stability under various conditions makes it suitable for diverse applications in research.
Key physical constants include:
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride has a wide range of applications:
This compound exemplifies the importance of heterocycles in modern chemistry and their potential for innovation across multiple scientific disciplines.
The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system containing two nitrogen atoms and one oxygen atom, strategically positioned to confer unique electronic and steric properties essential for drug-receptor interactions. This scaffold serves as a bioisosteric replacement for ester and amide functionalities, offering enhanced metabolic stability while preserving the spatial orientation and hydrogen-bonding capabilities of the original functional groups [2] [7]. Its intrinsic dipole moment (~3.5 Debye) facilitates optimal electrostatic interactions with biological targets, contributing to high binding affinities observed in enzyme inhibitors and receptor ligands [3]. The ring’s electron-deficient nature allows π-stacking interactions with aromatic residues in binding pockets, while the N-O bond provides conformational rigidity that reduces entropy penalties upon binding [5].
Structurally, the 1,2,4-oxadiazole permits versatile substitution patterns at the C3 and C5 positions, enabling precise modulation of pharmacodynamic and pharmacokinetic properties. For example, C5 lipophilic substitutions enhance membrane permeability, while C3 polar groups improve aqueous solubility [1]. This adaptability is evidenced in antimicrobial agents where 1,2,4-oxadiazole derivatives inhibit DNA gyrase (IC₅₀ = 1.2 μM against Escherichia coli) through ATP-binding site interactions [1]. The ring’s stability toward hydrolytic enzymes contrasts sharply with the metabolic vulnerability of ester functionalities, significantly improving oral bioavailability in preclinical models [4] [7].
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole Compared to Bioisosteric Replacements
Property | 1,2,4-Oxadiazole | Ester | Amide |
---|---|---|---|
Dipole Moment (Debye) | 3.5 | 1.8 | 3.7 |
Metabolic Stability | High | Low | Moderate |
Hydrolytic Resistance | Excellent | Poor | Good |
Hydrogen Bond Acceptor | 2 sites | 1 site | 2 sites |
Azetidine, a four-membered saturated heterocycle containing nitrogen, introduces significant conformational strain and polarity that profoundly influences drug-like properties. The ring’s high internal energy (~25 kcal/mol) promotes strong, specific interactions with biological targets, while its basic nitrogen (pKₐ ~11.5) facilitates salt formation and solubility optimization [7]. When incorporated into 1,2,4-oxadiazole derivatives, the azetidine moiety often serves as a solubility-enhancing handle due to its protonation under physiological conditions, countering the hydrophobic nature of the oxadiazole core [10].
Pharmacokinetically, azetidine-containing compounds demonstrate superior blood-brain barrier penetration compared to larger heterocycles (e.g., piperidine), attributed to reduced molecular weight and favorable desolvation energy [8]. The ring’s enzymatic stability minimizes oxidative metabolism pathways common to larger N-heterocycles, extending plasma half-life in vivo [6]. Pharmacodynamically, the azetidine’s nitrogen acts as a hydrogen bond donor/acceptor pivot, enabling interactions with residues in diverse targets like G-protein-coupled receptors and ion channels. In antibacterial oxadiazole-azetidine hybrids, this synergy enhances Gram-negative activity by improving penetration through porin channels [1].
Table 2: Azetidine vs. Other Saturated Heterocycles in Drug Design
Parameter | Azetidine | Pyrrolidine | Piperidine |
---|---|---|---|
Ring Strain (kcal/mol) | 25.4 | 5.2 | 0.0 |
pKₐ (Conjugate Acid) | 11.5 | 11.3 | 10.8 |
Polar Surface Area (Ų) | 12.0 | 12.0 | 12.0 |
Metabolic Vulnerability | Low | Moderate | High |
The medicinal chemistry journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger’s seminal synthesis, though therapeutic exploitation remained dormant for nearly 80 years [3] [4]. The 1960s marked a transformative era with the introduction of oxolamine (Perebron®), a cough suppressant representing the first FDA-approved drug containing this heterocycle [4] [5]. This breakthrough validated the scaffold’s biological compatibility and stimulated exploration of its bioisosteric potential.
The 1980s–1990s witnessed strategic diversification toward multifunctional agents. Prenoxdiazine emerged as a dual-action bronchodilator and antitussive, while butalamine demonstrated vasodilatory effects through novel mechanisms [5]. The early 2000s saw the antiviral pleconaril leverage the 1,2,4-oxadiazole core for picornavirus inhibition, though its development was hampered by cytochrome P450 interactions [4]. A pivotal advancement occurred with ataluren, a 2014-approved drug for Duchenne muscular dystrophy that exploits the oxadiazole’s ribosomal read-through capability to bypass nonsense mutations [9]. Concurrently, natural product discovery revealed phidianidines A/B from marine mollusks, showcasing the scaffold’s presence in bioactive natural products and inspiring new synthetic analogs targeting protein tyrosine phosphatases [5].
Recent trends focus on molecular hybridization, exemplified by 5-fluorouracil-oxadiazole conjugates that enhance cytotoxicity against solid tumors (e.g., GI₅₀ = 1.8 μM in MCF-7 cells) while mitigating 5-FU’s notorious instability [9]. Alzheimer’s research has yielded oxadiazole-based cholinesterase inhibitors with IC₅₀ values below 0.001 μM, demonstrating 125-fold superiority over donepezil [8].
Table 3: Milestones in 1,2,4-Oxadiazole Therapeutic Development
Era | Compound | Therapeutic Area | Key Contribution |
---|---|---|---|
1960s | Oxolamine | Antitussive | First approved drug; validated scaffold safety |
1980s | Prenoxdiazine | Respiratory | Dual bronchodilator/antitussive action |
1990s | Butalamine | Cardiovascular | Novel vasodilatory mechanism |
2000s | Pleconaril | Antiviral | Picornavirus entry inhibition |
2010s | Ataluren | Genetic disorders | Nonsense mutation read-through |
2020s | Hybrid conjugates | Oncology/Neurodegeneration | Multitargeted activity; enhanced blood-brain barrier penetration |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: